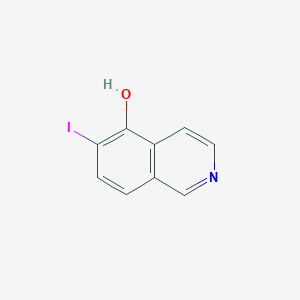

6-Iodoisoquinolin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Iodoisoquinolin-5-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of isoquinoline, characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 5th position on the isoquinoline ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Iodisoquinolin-5-ol erfolgt typischerweise durch die Iodierung von Isochinolin-5-ol. Eine gängige Methode ist die Verwendung von N-Iodsuccinimid (NIS) als Iodierungsmittel. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan und eines Katalysators wie p-Toluolsulfonsäure durchgeführt. Die Reaktionsmischung wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Iodierung zu gewährleisten .

Industrielle Herstellungsverfahren: Obwohl spezifische industrielle Herstellungsverfahren für 6-Iodisoquinolin-5-ol nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Synthesemethoden zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Gewährleistung, dass der Prozess kostengünstig und umweltfreundlich ist .

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Iodisoquinolin-5-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nukleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert oder zu einem Wasserstoffatom reduziert werden.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können unter milden Bedingungen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So würde beispielsweise die nukleophile Substitution mit Natriumazid 6-Azidoisoquinolin-5-ol ergeben, während die Oxidation mit Kaliumpermanganat 6-Iodisoquinolin-5-on erzeugen würde .

Wissenschaftliche Forschungsanwendungen

6-Iodisoquinolin-5-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Baustein für die Synthese von potenziellen Therapeutika, insbesondere bei der Entwicklung von Antikrebs- und entzündungshemmenden Medikamenten.

Organische Synthese: Die Verbindung wird zur Synthese komplexerer heterocyclischer Verbindungen verwendet, die in verschiedenen chemischen Forschungs- und industriellen Anwendungen wertvoll sind.

Biologische Studien: Es wird in Studien eingesetzt, die die biologische Aktivität von Isochinolin-Derivaten untersuchen, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Iodisoquinolin-5-ol ist nicht vollständig geklärt, aber es wird vermutet, dass er Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren beinhaltet. Das Iodatom und die Hydroxylgruppe am Isochinolinring können bei diesen Wechselwirkungen eine entscheidende Rolle spielen und möglicherweise die Bindungsaffinität und -spezifität der Verbindung beeinflussen .

Ähnliche Verbindungen:

Isochinolin: Die Stammverbindung, ohne die Iod- und Hydroxylsubstituenten.

6-Bromisoquinolin-5-ol: Ähnliche Struktur mit einem Bromatom anstelle von Iod.

5-Hydroxyisoquinolin: Fehlt das Iodatom, aber die Hydroxylgruppe bleibt erhalten.

Einzigartigkeit: 6-Iodisoquinolin-5-ol ist einzigartig aufgrund des Vorhandenseins sowohl eines Iodatoms als auch einer Hydroxylgruppe am Isochinolinring. Diese Kombination von Substituenten kann die chemische Reaktivität und biologische Aktivität der Verbindung erheblich beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .

Wirkmechanismus

The mechanism of action of 6-Iodoisoquinolin-5-ol is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The iodine atom and hydroxyl group on the isoquinoline ring may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: The parent compound, lacking the iodine and hydroxyl substituents.

6-Bromoisoquinolin-5-ol: Similar structure with a bromine atom instead of iodine.

5-Hydroxyisoquinoline: Lacks the iodine atom but retains the hydroxyl group.

Uniqueness: 6-Iodoisoquinolin-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the isoquinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel |

C9H6INO |

|---|---|

Molekulargewicht |

271.05 g/mol |

IUPAC-Name |

6-iodoisoquinolin-5-ol |

InChI |

InChI=1S/C9H6INO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |

InChI-Schlüssel |

CSJIDTNMLPMKQB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C1C=NC=C2)O)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)

![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)

![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)

![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)